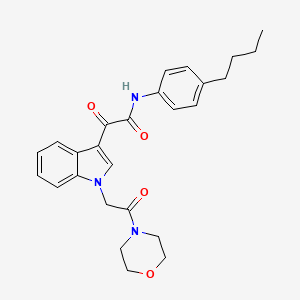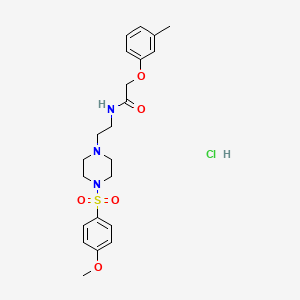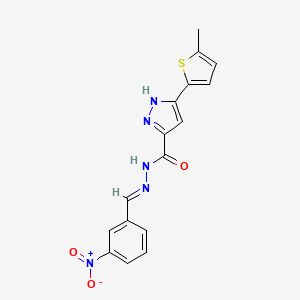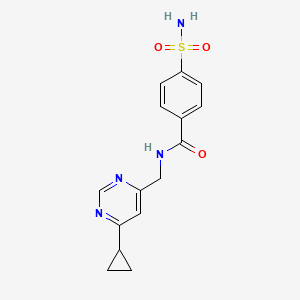![molecular formula C19H18N4O4S B2845360 2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine CAS No. 823829-54-5](/img/structure/B2845360.png)
2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups, including a furyl group, an imidazole ring, a phenylsulfonyl group, and an oxazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, there have been recent advances in the synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of applications .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furyl group is a heterocyclic compound that contains a five-membered ring with oxygen . The imidazole ring is a five-membered planar ring, which is a common component of important biological compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound and its derivatives have been involved in the study of chemical reactions, demonstrating the versatility and reactivity of such molecules. For instance, the reaction of 2-formyl-1,3-cyclohexanedione and its derivatives with heterocyclic amines resulted in the formation of 2-aminomethylene derivatives, showcasing the potential for synthesizing various heterocyclic compounds through selective reactions (Strakovs et al., 2002).
Potential Therapeutic Agents
Research has also delved into the synthesis of novel derivatives for potential therapeutic applications. A study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, demonstrating significant enzyme inhibitory activity, with one compound showing excellent inhibitory effects against acetyl- and butyrylcholinesterase. These findings suggest potential utility as therapeutic agents, further emphasizing the chemical's relevance in drug discovery and pharmacological research (Hussain et al., 2017).
Advanced Material Synthesis
In the field of material science, the compound's derivatives have been applied in the synthesis of advanced materials. For example, functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives of the chemical , has been explored. These modifications aimed to enhance the hydrogels' properties for potential medical applications, demonstrating the compound's utility in developing novel materials (Aly & El-Mohdy, 2015).
Catalysis and Synthetic Methodologies
Furthermore, the compound has been used to design novel catalytic systems, such as the synthesis of imidazoles through one-pot multi-component condensation. This showcases its role in facilitating efficient and environmentally friendly synthetic methodologies, contributing to the advancement of green chemistry (Zolfigol et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-28(25,15-6-2-1-3-7-15)19-18(21-9-5-11-23-12-10-20-14-23)27-17(22-19)16-8-4-13-26-16/h1-4,6-8,10,12-14,21H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNBLLASEBQKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)



![4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B2845285.png)



![9-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2845292.png)
![N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2845293.png)
![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)